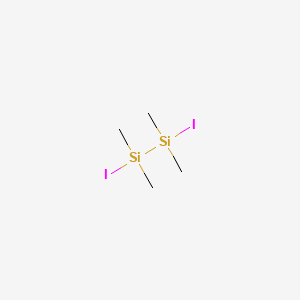

1,2-Diiodo-1,1,2,2-tetramethyldisilane

Description

1,2-Diiodo-1,1,2,2-tetramethyldisilane (C₄H₁₂I₂Si₂) is a disilane derivative featuring two silicon atoms bonded to two methyl groups each, with iodine substituents at the 1,2-positions. The compound is characterized by a central Si–Si bond flanked by iodine atoms, which significantly influence its electronic and steric properties. It serves as a key intermediate in organosilicon chemistry, particularly in Pd-catalyzed cross-coupling reactions to synthesize donor-acceptor systems with blue luminescence . Its stability under synthetic conditions and the lability of the iodine substituents make it valuable for constructing complex silicon-based architectures.

Properties

CAS No. |

54580-27-7 |

|---|---|

Molecular Formula |

C4H12I2Si2 |

Molecular Weight |

370.12 g/mol |

IUPAC Name |

iodo-[iodo(dimethyl)silyl]-dimethylsilane |

InChI |

InChI=1S/C4H12I2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |

InChI Key |

QRLNCLDHZXYGEF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)([Si](C)(C)I)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Diiodo-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with iodine. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Diiodo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diiodo-1,1,2,2-tetramethyldisilane has several scientific research applications:

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and semiconductors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.

Catalysis: It is used in catalytic processes to facilitate various chemical transformations.

Biological Research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive iodine atoms. These transformations can lead to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2-Dichloro-1,1,2,2-Tetramethyldisilane (C₄H₁₂Cl₂Si₂)

- Reactivity: Widely used in nucleophilic substitutions due to the electrophilic nature of chlorine. Reacts with diaminophosphide boranes to form silylated phosphine boranes .

- Electronic Effects : Chlorine’s higher electronegativity compared to iodine weakens the Si–Si bond slightly, enhancing reactivity in polar solvents.

- Applications : Preferred for cross-coupling with P-based nucleophiles under mild conditions .

1,1-Difluoro-1,2,2,2-Tetramethyldisilane (C₄H₁₂F₂Si₂)

1,2-Bis(trifluoromethyl)-1,1,2,2-Tetramethyldisilane (C₆H₁₂F₆Si₂)

- Conformational Flexibility : Exhibits phase-dependent conformers—one conformer in gas/solid phases, three in the liquid phase due to rotational freedom around the Si–Si bond .

- Electronic Properties : Trifluoromethyl groups induce significant electron withdrawal, altering UV absorption profiles compared to methyl or iodine substituents .

Alkyl/Aryl-Substituted Disilanes

1,2-Dibenzyl-1,1,2,2-Tetramethyldisilane (C₁₈H₂₄Si₂)

1,2-Divinyl-1,1,2,2-Tetramethyldisilane (C₈H₁₆Si₂)

- Reactivity : Vinyl groups enable polymerization or cycloaddition reactions, useful in synthesizing polysilane polymers .

Alkoxy-Substituted Disilanes

1,2-Diethoxy-1,1,2,2-Tetramethyldisilane (C₈H₂₂O₂Si₂)

1,2-Dimethoxy-1,1,2,2-Tetramethyldisilane (C₆H₁₈O₂Si₂)

Comparative Data Table

Key Findings and Trends

Substituent Electronegativity : Halogen substituents (F > Cl > I) inversely correlate with Si–Si bond strength due to electron withdrawal .

Steric Effects : Bulky groups (e.g., benzyl, trifluoromethyl) reduce reactivity in coupling reactions but enhance thermal stability .

Leaving Group Ability : Iodine in 1,2-diiodo derivatives facilitates oxidative addition in Pd-catalyzed reactions, whereas alkoxy groups require hydrolysis for activation .

Phase-Dependent Behavior : Conformational flexibility varies significantly with substituents, as seen in bis(trifluoromethyl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.